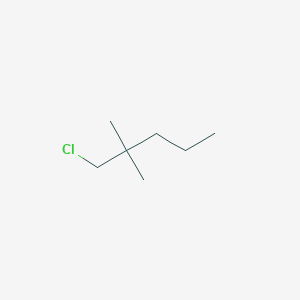
1-Chloro-2,2-dimethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,2-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by a chlorine atom attached to a carbon chain with two methyl groups at the second carbon position. This compound is of interest due to its unique structural properties and reactivity, making it useful in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,2-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The chlorination process is carefully controlled to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to achieve high purity and efficiency.
化学反应分析
Types of Reactions: 1-Chloro-2,2-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,2-dimethylpent-1-ene.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to hydrocarbons under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or sodium alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2,2-dimethylpent-1-ene.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学研究应用
1-Chloro-2,2-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: While not directly used as a drug, its derivatives or related compounds may be explored for biological activity or as building blocks in pharmaceutical research.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a solvent or reagent in various industrial processes.
作用机制
The mechanism by which 1-chloro-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base and the reaction conditions.
相似化合物的比较
1-Chloro-2,2-dimethylpropane: Another chloroalkane with a similar structure but a shorter carbon chain.
2-Chloro-2,3-dimethylpentane: A structural isomer with the chlorine atom and methyl groups in different positions.
2-Chloro-2,4-dimethylpentane: Another isomer with different substitution patterns.
Comparison: 1-Chloro-2,2-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity in substitution and elimination reactions due to steric and electronic effects. Its unique structure makes it a valuable compound for studying the influence of molecular structure on chemical reactivity.
属性
分子式 |
C7H15Cl |
|---|---|
分子量 |
134.65 g/mol |
IUPAC 名称 |
1-chloro-2,2-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3 |
InChI 键 |
WLQHUPKANMBKDQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


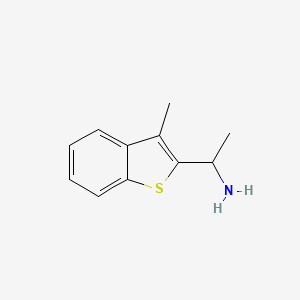
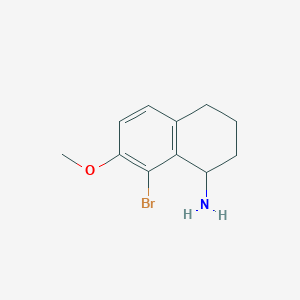
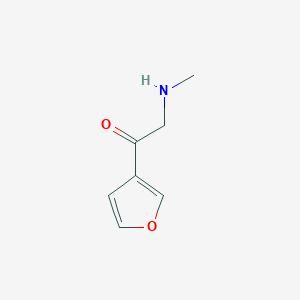

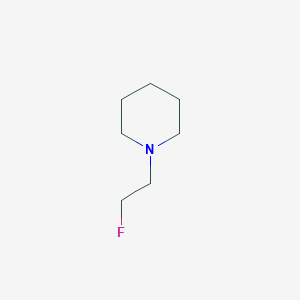
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
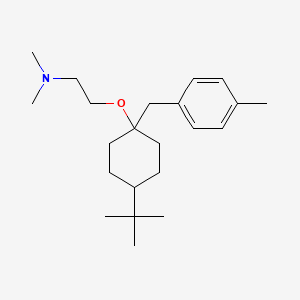

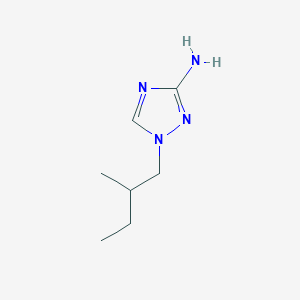

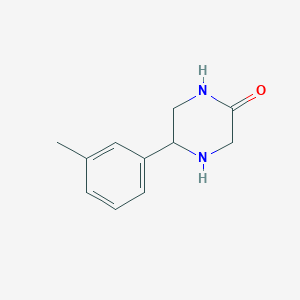
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
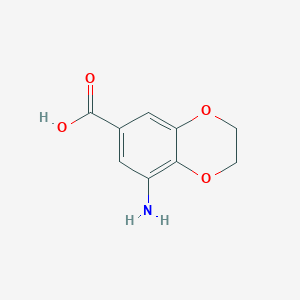
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
